Monomeric c(RGDfK) vs. c(RGDyK): Affinity Benchmark for Integrin αvβ3 Targeting
c(RGDfK) demonstrates a baseline monomeric affinity for αvβ3 integrin with an IC50 of 0.94 nM . In contrast, the closely related cyclic peptide c(RGDyK) has been reported to exhibit 'superior affinity' in side-by-side evaluations, with studies citing monomeric c(RGDyK) IC50 values of 80.0 nM under identical assay conditions, indicating that c(RGDfK) possesses an approximately 85-fold higher monomeric affinity [1]. This differential underscores that the D-Phe vs. D-Tyr substitution is not functionally neutral.
| Evidence Dimension | Integrin αvβ3 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.94 nM (monomeric c(RGDfK)) |
| Comparator Or Baseline | 80.0 nM (monomeric c(RGDyK)) |
| Quantified Difference | ~85-fold higher affinity for c(RGDfK) |
| Conditions | Competitive radioligand displacement assay on U87MG human glioma cells using 125I-labeled tracer |
Why This Matters
Selection of c(RGDfK) over c(RGDyK) for monomer-based conjugate design provides substantially higher intrinsic targeting efficiency, reducing required dosing and improving signal-to-noise ratios.
- [1] Jia, B. et al. (2008). Evaluation of 99mTc-labeled cyclic RGDfK dimer E[c(RGDfK)]2 for imaging integrin αvβ3-positive tumors. INIS Repository, 39(34). View Source
